

Pharmacological Profile of a Representative GLP-1R Positive Allosteric Modulator

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Compound of Interest

Compound Name: GLP-1R modulator C5

Cat. No.: B277641

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Disclaimer: Detailed public scientific literature specifically identifying and characterizing a GLP-1R modulator designated "C5" is limited. The following technical guide provides a comprehensive pharmacological profile for a representative small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), based on typical findings for such compounds in published research.

Introduction

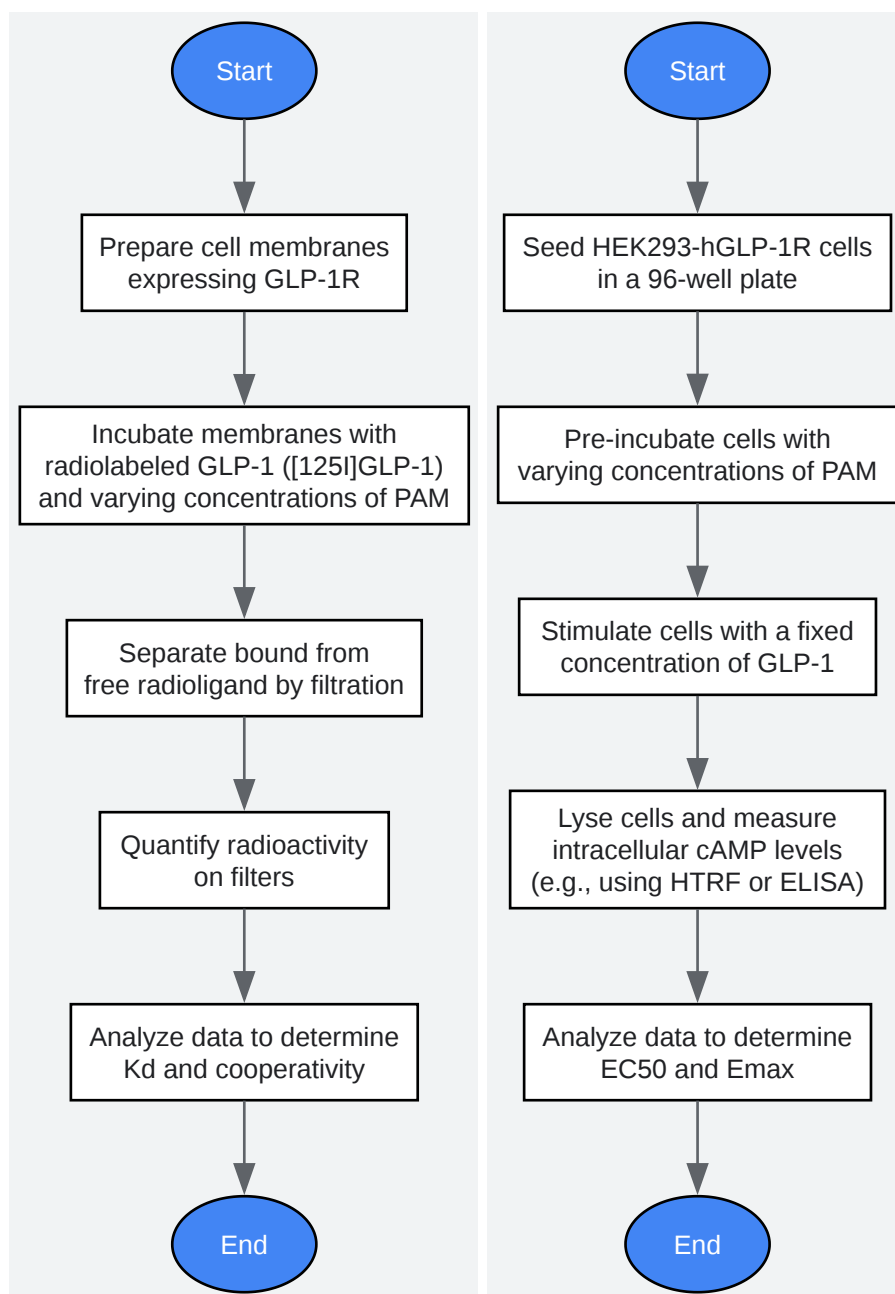
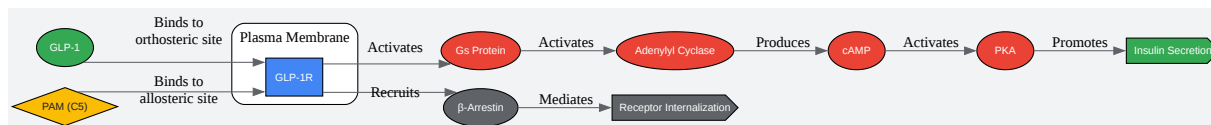
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and is a validated therapeutic target for type 2 diabetes and obesity.[1][2] Endogenous activation of the GLP-1R by its cognate peptide ligand, GLP-1, stimulates insulin secretion in a glucose-dependent manner, suppresses glucagon release, delays gastric emptying, and promotes satiety.[2]

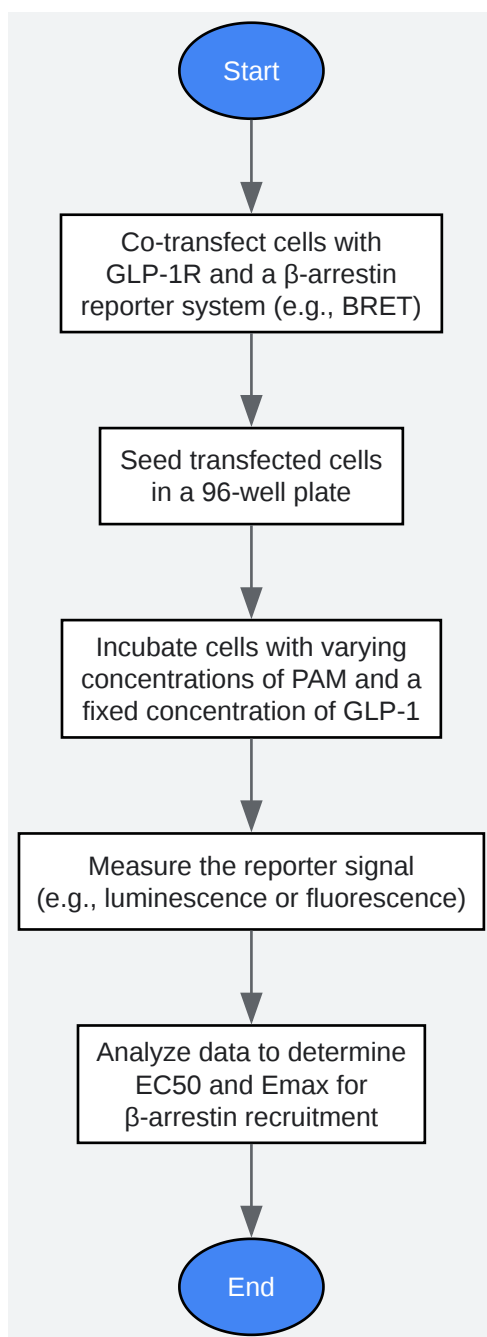
Small-molecule positive allosteric modulators (PAMs) of the GLP-1R represent a promising therapeutic strategy.[3][4] These molecules bind to a site on the receptor distinct from the orthosteric site where GLP-1 binds.[3] By doing so, they can potentiate the binding and/or efficacy of endogenous GLP-1, offering the potential for enhanced therapeutic activity and oral bioavailability. This document outlines the pharmacological profile of a representative GLP-1R PAM.

Mechanism of Action

This representative GLP-1R PAM is a small molecule that acts as a positive allosteric modulator. It enhances the binding of GLP-1 to the GLP-1R at a transmembrane site.^[5] This potentiation of GLP-1 binding leads to an amplification of the downstream signaling cascade initiated by the receptor.

Signaling Pathway Overview





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